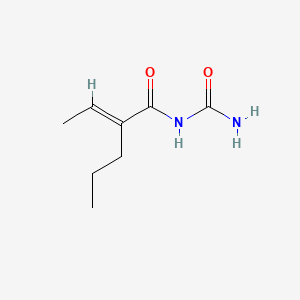

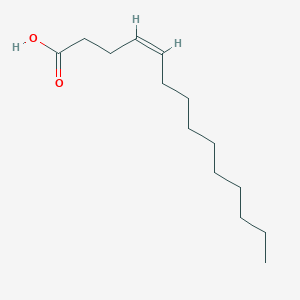

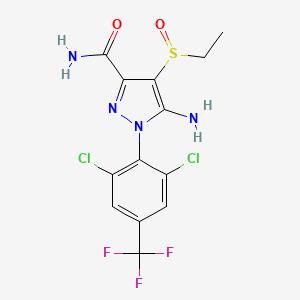

5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylsulfinyl-3-pyrazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethiprole Amide is a derivative of Ethiprole, a broad-spectrum non-systemic insecticide belonging to the phenylpyrazole class. Ethiprole Amide is known for its effectiveness in controlling a wide range of agricultural pests, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethiprole Amide typically involves the reaction of Ethiprole with an amine under controlled conditions. The process may include steps such as:

Nitrile Hydrolysis: Conversion of the nitrile group in Ethiprole to an amide group using acidic or basic hydrolysis.

Amidation: Direct reaction of Ethiprole with ammonia or an amine in the presence of a catalyst.

Industrial Production Methods: Industrial production of Ethiprole Amide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Types of Reactions:

Oxidation: Ethiprole Amide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of Ethiprole Amide may yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethiprole Amide has diverse applications in scientific research:

Chemistry: Used as a model compound for studying amide bond formation and reactivity.

Biology: Investigated for its effects on insect physiology and behavior.

Industry: Utilized in agricultural formulations to enhance pest control efficacy

Mechanism of Action

Ethiprole Amide exerts its effects by interfering with the passage of chloride ions through the gamma-aminobutyric acid (GABA) regulated chloride channel. This disruption in chloride ion flow leads to the inhibition of central nervous system activity in insects, ultimately causing their death. The molecular targets include the GABA receptor and associated ion channels .

Comparison with Similar Compounds

Fipronil: Another phenylpyrazole insecticide with a similar mode of action.

Imidacloprid: A neonicotinoid insecticide that targets nicotinic acetylcholine receptors.

Chlorpyrifos: An organophosphate insecticide that inhibits acetylcholinesterase.

Uniqueness of Ethiprole Amide: Ethiprole Amide is unique due to its specific targeting of the GABA-regulated chloride channel, which reduces the likelihood of cross-resistance with other classes of insecticides. Its broad-spectrum activity and effectiveness at low application rates make it a valuable tool in integrated pest management .

Properties

CAS No. |

623151-90-6 |

|---|---|

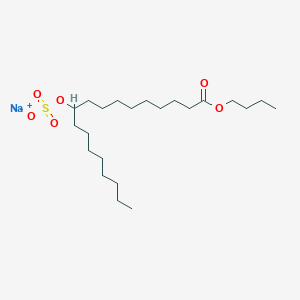

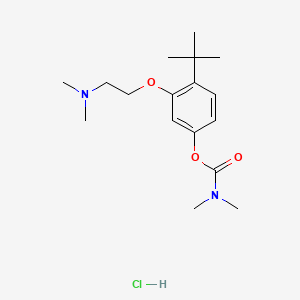

Molecular Formula |

C13H11Cl2F3N4O2S |

Molecular Weight |

415.2 g/mol |

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinylpyrazole-3-carboxamide |

InChI |

InChI=1S/C13H11Cl2F3N4O2S/c1-2-25(24)10-8(12(20)23)21-22(11(10)19)9-6(14)3-5(4-7(9)15)13(16,17)18/h3-4H,2,19H2,1H3,(H2,20,23) |

InChI Key |

QQVQUIRUQOHHEP-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.